1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorene moiety with a methoxy carbonyl group attached to the 9-position . The compound also has an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds, such as (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, has been described in the literature . The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, an indole ring, and a carboxylic acid group . The fluorene moiety is a tricyclic aromatic system, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl group and the carboxylic acid group . For instance, it can act as a coupling agent in peptide synthesis .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is approximately 325.36 .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis and Chemical Reactions : The compound 1-[(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a variant of the fluorenylmethoxycarbonyl group, has been synthesized from 3-bromopyruvic acid and N-Fmoc-thiourea, demonstrating its utility in chemical synthesis (Le & Goodnow, 2004).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is effective in protecting hydroxy-groups in various chemical compounds, highlighting its importance in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Application in Oligomer Synthesis : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used in solid-phase synthesis, enabling the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Applications in Material Science
- Development of Hole Transport Materials : Novel spirofluorene/indole/carbazole-based materials, utilizing the fluorenyl group, have been designed for use in green phosphorescent organic light-emitting diodes, showcasing its potential in material science applications (Dong et al., 2017).
Bioimaging and Photophysical Applications
- Bioimaging and Photophysics : A water-soluble fluorene derivative has been investigated for its photophysical properties and potential use in bioimaging, particularly for targeting integrins in cell imaging (Morales et al., 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has been observed, with the respiratory system being a target organ .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-10-5-11-22-19(20)12-13-25(22)24(28)29-14-21-17-8-3-1-6-15(17)16-7-2-4-9-18(16)21/h1-11,21H,12-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHDIWMSCOCPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219418-90-1 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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